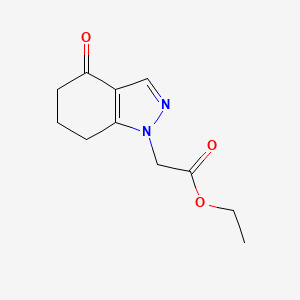
Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
Cat. No. B8688700
M. Wt: 222.24 g/mol
InChI Key: JWBPDDBYFMPBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138208B2
Procedure details


To a solution of cyclohexane-1,3-dione (50.7 g, 45.2 mmol) in N,N-dimethylformamide (700 mL) was added ethyl hydrazinoacetate hydrochloride (70 g, 45.2 mmol). The reaction mixture was stirred for 5 minutes, then dimethoxymethyl-dimethyl-amine (53.9 g, 45.2 mmol) was added. The reaction mixture was divided into 50 vials, which were heated in a microwave at 190° C. for 2 minutes. After cooling to room temperature, the combined reaction mixture was concentrated in vacuo to remove most of N,N-dimethylformamide. Water (200 mL) was added, and the resulting dark brown mixture was extracted with ethyl acetate (200 mL×3). The organic layers were combined, washed with brine (600 mL), dried over sodium sulfate and concentrated in vacuo to afford a brown oil, which was placed in a fridge overnight. The resulting yellow precipitate was filtered and washed with petroleum ether to give (4-oxo-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid ethyl ester (79 g, 79%) as yellow crystals. 1H NMR (400 MHz, CDCl3) δ ppm 7.92 (s, 1 H), 4.89 (s, 2 H), 4.26 (m, 2 H), 2.80 (t, J=6.4 Hz, 2 H), 2.51 (t, J=6.4 Hz, 2 H), 2.20 (t, J=6.4 Hz, 2 H), 1.31 (t, J=7.2 Hz, 3 H). MS calcd. for C11H14N2O3 222, obsd. (ESI+) (M+H)+223.




Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.Cl.[NH:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH2:11].[CH3:18]OC(N(C)C)OC>CN(C)C=O>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][N:10]1[C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[C:2]=2[CH:18]=[N:11]1)[CH3:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CCC1)=O)=O
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N(N)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
53.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(OC)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of N,N-dimethylformamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting dark brown mixture was extracted with ethyl acetate (200 mL×3)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (600 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown oil, which
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was placed in a fridge overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting yellow precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CN1N=CC=2C(CCCC12)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 786.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
